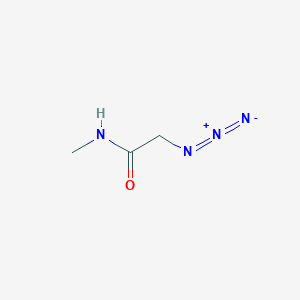

2-Azido-N-methylacetamide

概要

説明

2-Azido-N-methylacetamide is an organic compound with the molecular formula C₃H₆N₄O It is characterized by the presence of an azido group (-N₃) attached to the acetamide structure

準備方法

Synthetic Routes and Reaction Conditions

2-Azido-N-methylacetamide can be synthesized through several methods. One common approach involves the reaction of ethyl azidoacetate with methylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Another method involves the diazotransfer reaction, where a diazotizing reagent such as fluorosulfuryl azide is used to convert 2-amino-N-methylacetamide to this compound . This method is particularly useful for preparing azido-modified nucleic acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and safety considerations. The diazotransfer reaction is favored for its efficiency and scalability.

化学反応の分析

Huisgen 1,3-Dipolar Cycloaddition

2-Azido-N-methylacetamide undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes to form 1,2,3-triazoles. This reaction is highly selective and proceeds under mild conditions (e.g., aqueous solvents, room temperature) .

Mechanistic Highlights :

- Transition State Geometry : Computational studies reveal a distorted trigonal planar geometry at the azide terminal nitrogen during cycloaddition (Figure S5, ).

- Hydrogen Bonding : NBO analysis indicates stabilizing hydrogen bonds between the acetamide carbonyl and adjacent groups in the transition state .

Kinetic Data :

| Reaction Partner | ΔG‡ (kcal/mol) | Reference |

|---|---|---|

| Phenylacetylene | 18.3 | |

| Propargyl Alcohol | 19.1 |

Primary Decomposition Pathways

Thermal decomposition of this compound occurs via two competing pathways :

- N–N₂ Bond Fission : Generates a nitrene intermediate (CH₃NHCOCH₂N:), which subsequently rearranges to form imines or reacts with solvents.

- Cyclization : Forms a five-membered ring (e.g., tetrazole) through intramolecular hydrogen transfer.

Activation Barriers :

| Pathway | Barrier (kcal/mol) |

|---|---|

| N–N₂ Bond Fission | 38.2 |

| Cyclization | 42.5 |

Kinetic Rate Expressions

The rate constants for decomposition follow Arrhenius behavior :

- N–N₂ Fission :

- Cyclization :

Azide Displacement

The azide group can act as a nucleophile in SN₂ reactions. For example:

Example Reaction :

Conditions :

Bioconjugation

The azide group enables site-specific labeling of biomolecules via CuAAC, as demonstrated in RNA modification studies .

Stability and Handling

- Half-Life in PBS : ~3.8 hours in the presence of glutathione .

- Storage Recommendations : Stable at -20°C under inert atmosphere .

Comparative Reactivity

| Property | This compound | 2-Diazo-N-methylacetamide |

|---|---|---|

| ΔG‡ for Cycloaddition (kcal/mol) | 18.3 | 22.1 |

| Thermal Stability | Moderate | Low |

科学的研究の応用

Medicinal Chemistry

2-Azido-N-methylacetamide is recognized for its role as an intermediate in the synthesis of bioactive compounds. Azides, including this compound, are valuable in medicinal chemistry due to their ability to undergo various transformations that lead to the formation of nitrogen-containing heterocycles, such as triazoles and tetrazoles. These heterocycles are important in drug development as they often exhibit biological activity.

Case Study: Synthesis of Antiviral Agents

Research has demonstrated the use of azides in the synthesis of antiviral agents. For instance, derivatives of this compound have been explored for their potential efficacy against viral infections. The azide functional group allows for click chemistry reactions, facilitating the rapid assembly of complex molecules that may serve as antiviral candidates .

Organic Synthesis

The compound serves as a key precursor in organic synthesis, particularly for the preparation of various azole derivatives. The azide group can be converted into amines or other functional groups through reduction or substitution reactions.

Synthesis Pathways

- Reduction to Amine : this compound can be reduced to yield N-methylacetamide, which is a useful building block in organic synthesis.

- Formation of Triazoles : The azide can participate in cycloaddition reactions with alkynes to form triazoles, which are widely used in pharmaceuticals and agrochemicals .

Molecular Biology

In molecular biology, azides are utilized as labeling agents due to their unique reactivity. They can be incorporated into biomolecules and subsequently reacted with alkyne-containing probes for visualization or tracking purposes.

Application in Protein Studies

Azido compounds like this compound have been employed as infrared probes to study protein conformations and interactions. The azide's vibrational properties provide insights into the local electrostatic environment surrounding proteins .

Spectroscopic Applications

The azido group is also significant in spectroscopic studies. It acts as a probe for studying molecular dynamics and conformational changes in various chemical environments.

Infrared Spectroscopy

The unique stretching vibrations of the azido group can be monitored using infrared spectroscopy, providing valuable information about molecular interactions and conformational states .

Summary Table of Applications

作用機序

The mechanism of action of 2-azido-N-methylacetamide involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in various applications, such as click chemistry, where the azido group reacts with alkynes to form triazoles .

類似化合物との比較

Similar Compounds

2-Azidoacetamide: Similar structure but lacks the N-methyl group.

N-Methylacetamide: Lacks the azido group.

2-Azido-N-ethylacetamide: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

2-Azido-N-methylacetamide is unique due to the presence of both the azido group and the N-methyl group. This combination imparts specific reactivity and properties, making it valuable in various synthetic and research applications.

生物活性

2-Azido-N-methylacetamide is a compound of significant interest in medicinal chemistry and molecular biology due to its unique azido functional group, which allows for various biological applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, structural characteristics, and potential applications in metabolic labeling and as a precursor for further chemical modifications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 116.13 g/mol. The compound features an azido group () attached to a methylacetamide structure, which contributes to its reactivity and potential biological activity. The crystal structure reveals that the azido moiety is oriented in a specific manner that may influence its reactivity in biological systems .

Synthesis

The synthesis of this compound typically involves the reaction of N-methylacetamide with sodium azide under reflux conditions. This method has been optimized to yield high purity and good yields of the desired product. For example, one study reported a yield of 73% when synthesizing this compound using a mixture of ethanol and water as solvents .

Antimicrobial Properties

Research indicates that azido compounds like this compound can exhibit antimicrobial properties. A study focusing on azido-functionalized derivatives demonstrated their effectiveness in labeling Gram-positive and Gram-negative bacteria, highlighting their potential as tools for studying bacterial virulence . The ability to selectively label bacteria expressing specific virulence factors suggests that this compound could be utilized in developing diagnostic tools or therapeutic agents targeting bacterial infections.

Metabolic Labeling

The compound has been employed in metabolic labeling experiments, particularly with pseudaminic acid (Pse) derivatives. These studies revealed that this compound could effectively label cells expressing Pse, facilitating the identification of bacteria associated with virulence . This application underscores its importance in microbiological research and potential therapeutic interventions.

Case Studies

- Labeling Studies : In one case study, researchers synthesized ester-protected C5 azidoacetamido-Pse derivatives and used them to label bacterial cells. The results showed successful labeling only in Pse-expressing strains, confirming the specificity of the azido group for certain bacterial pathways .

- Antiviral Applications : Another area of research explored the antiviral potential of azido compounds, including derivatives of this compound. These studies focused on the inhibition of viral replication mechanisms, suggesting that modifications to the azido structure could enhance antiviral activity .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

2-azido-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4O/c1-5-3(8)2-6-7-4/h2H2,1H3,(H,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGIDMWPOLTCLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608638 | |

| Record name | 2-Azido-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98025-59-3 | |

| Record name | 2-Azido-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Azido-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。